

The Discovery and Synthetic Evolution of 5-Chloroanthranilic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-chlorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroanthranilic acid, a halogenated derivative of anthranilic acid, has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of 5-chloroanthranilic acid. It details the evolution of its preparation, from early chlorination techniques to more refined modern processes.

Furthermore, this guide elucidates its critical role as a key intermediate in the pharmaceutical industry, with a particular focus on the development of targeted cancer therapies such as PAK4 inhibitors. Quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and biological pathways are presented to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

5-Chloroanthranilic acid (**2-amino-5-chlorobenzoic acid**) is an aromatic organic compound characterized by a benzene ring substituted with a carboxylic acid, an amino group, and a chlorine atom. Its unique trifunctional nature makes it a versatile precursor in organic synthesis, lending itself to a variety of chemical transformations. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group on the benzene ring influences its reactivity and imparts specific properties to its derivatives.

Historically, the development of synthetic routes to 5-chloroanthranilic acid has been closely linked to the broader advancements in aromatic chemistry and the burgeoning dye and pharmaceutical industries of the early 20th century. Today, it is a commercially significant intermediate, indispensable for the production of a range of specialized chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and pigments.

Discovery and Historical Milestones

While pinpointing a single "discovery" event for 5-chloroanthranilic acid is challenging, early investigations into the halogenation of anthranilic acid derivatives laid the groundwork for its synthesis. The late 19th and early 20th centuries saw a surge in the exploration of aromatic compounds, driven by the demand for new dyes and medicinal agents.

One of the earliest detailed accounts of the preparation of 5-chloroanthranilic acid can be found in a 1922 publication in *Berichte der deutschen chemischen Gesellschaft*. This method involved the direct chlorination of anthranilic acid, a process that has since been refined but remains a fundamental approach. Prior to this, related chloro-aminobenzoic acids were prepared by methods such as the reduction of the corresponding nitro-benzoic acids, as documented in the late 19th century.

The evolution of synthetic methods for 5-chloroanthranilic acid reflects the broader trends in organic synthesis, with a continuous drive towards improved yields, purity, safety, and environmental sustainability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-chloroanthranilic acid is essential for its application in synthesis and process development. The key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ ClNO ₂	[1]
Molecular Weight	171.58 g/mol	[1]
Melting Point	204-206 °C (decomposes)	
Boiling Point	~250 °C (rough estimate)	
pKa	4.57 ± 0.10 (Predicted)	
Solubility	Soluble in water, slightly soluble in DMSO and Methanol.	
Appearance	White to light yellow crystalline powder	[2]

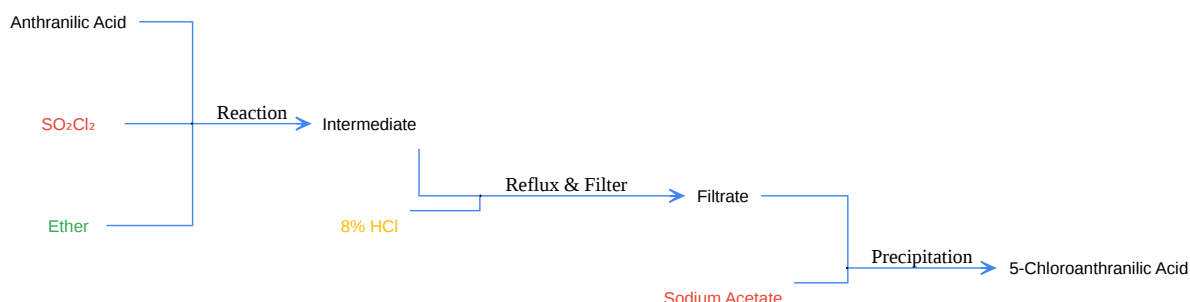
Experimental Protocols for Synthesis

Several synthetic routes to 5-chloroanthranilic acid have been developed and optimized over the years. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Below are detailed protocols for two common and historically significant methods.

Method 1: Chlorination of Anthranilic Acid with Sulfuryl Chloride

This method, based on early 20th-century procedures, remains a widely cited laboratory-scale synthesis.

Reaction Scheme:



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Caption: Synthesis of 5-Chloroanthranilic Acid via Chlorination.

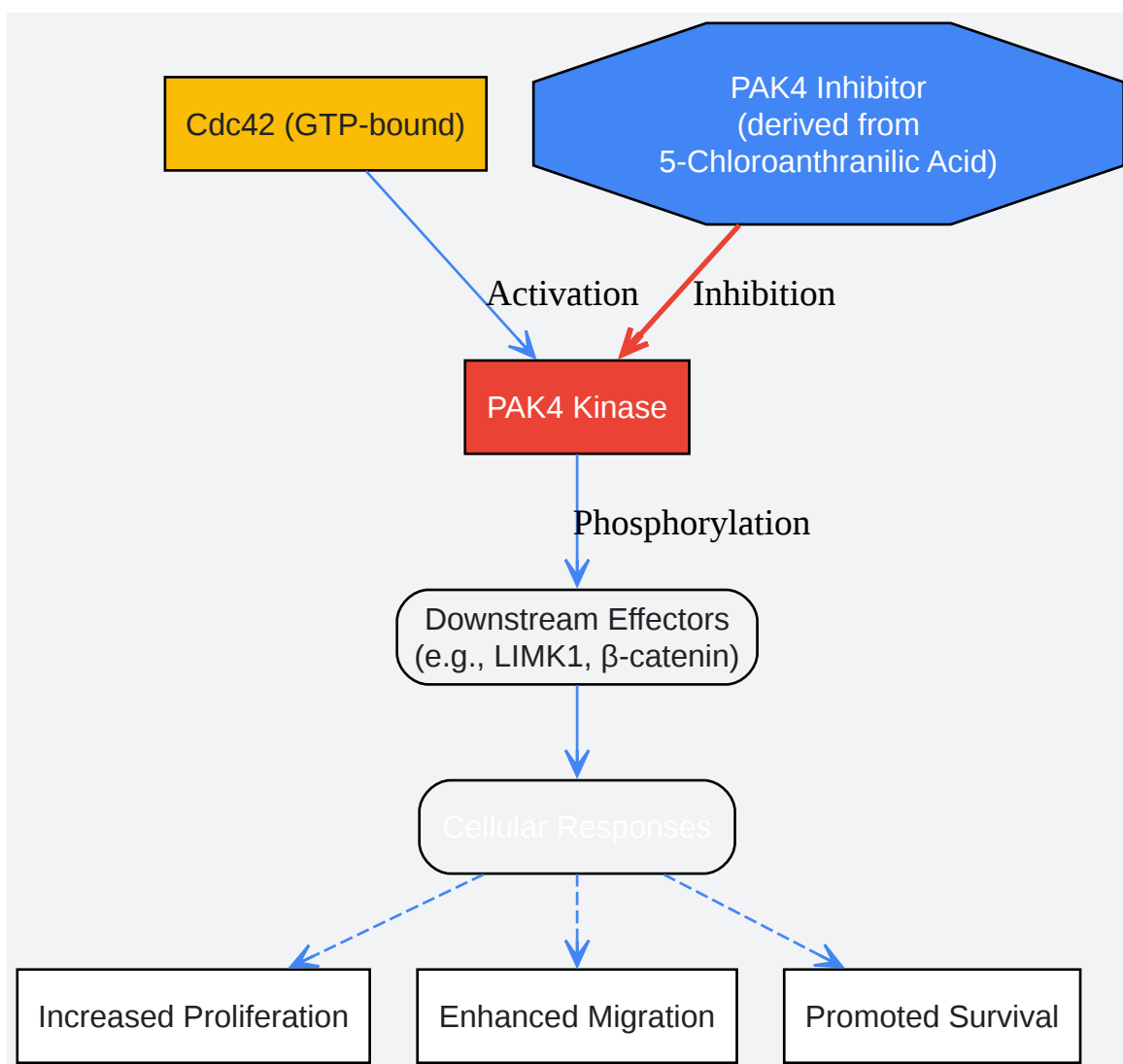
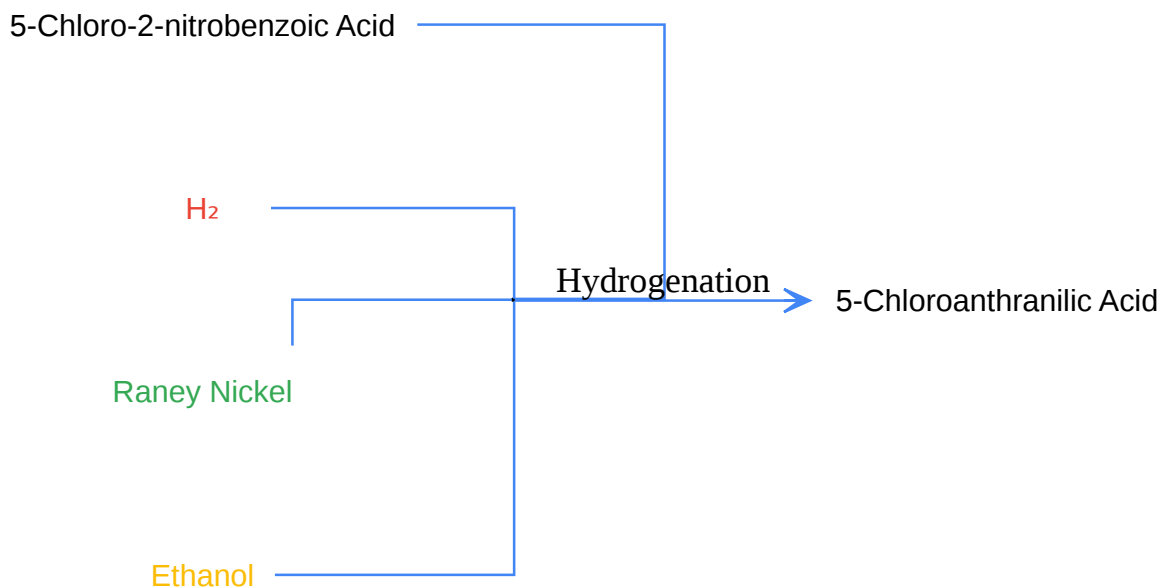
Procedure:

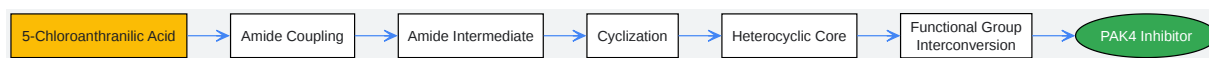
- In a flask equipped with a reflux condenser, dissolve 40.0 g (0.29 mol) of anthranilic acid in 600 mL of diethyl ether.
- Cool the solution and add a mixture of 52.8 g (0.39 mol) of sulfuryl chloride.
- After the reaction is complete, evaporate the ether and excess sulfuryl chloride under reduced pressure.
- Wash the residue with water and filter with suction.
- Acidify the filtrate with 800 mL of 8% hydrochloric acid and heat at 60°C for 2 hours.
- Filter the solution again to obtain the solid 5-chloroanthranilic acid.

Method 2: Reduction of 5-Chloro-2-nitrobenzoic Acid

This alternative route is particularly useful when the corresponding nitro compound is readily available.

Reaction Scheme:





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References

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